molecular formula C17H13N3O3S B12490835 5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B12490835
M. Wt: 339.4 g/mol
InChI Key: PQNFHNUTQRAETH-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex heterocyclic compound. It features a unique tricyclic structure incorporating nitrogen, sulfur, and oxygen atoms, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step reactions. One common method includes the condensation of ethoxybenzaldehyde with thiourea and a suitable amine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with a catalyst like sodium bisulfate to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum output and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione stands out due to its specific ethoxyphenyl group and the incorporation of sulfur, which may impart unique chemical and biological properties compared to its analogs.

Biological Activity

5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique tricyclic structure that incorporates multiple functional groups known for their reactivity and biological significance. The presence of an ethoxy group attached to a phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Structural Formula

C19H18N4O2S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

Key Properties

PropertyValue
Molecular Weight362.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It potentially modulates receptors associated with pain and inflammation.
  • Antioxidant Activity : Exhibits properties that scavenge free radicals, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that the compound possesses significant antimicrobial properties against various bacterial strains and fungi. A study conducted by El Ashry et al. (2022) demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in models of induced inflammation. Results indicate a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels in treated animals compared to controls.

Comparative Analysis with Similar Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with other compounds in the same class:

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
5-(4-ethoxyphenyl)-8-thia...HighModerateHigh
4-Amino-5-(4-methoxyphenyl)-1H-1,2,4-triazoleModerateHighModerate
3-Methyl-1H-pyrazole derivativesLowLowHigh

Case Study 1: Efficacy Against Resistant Bacteria

A clinical trial assessed the effectiveness of the compound in patients with chronic infections caused by resistant bacteria. Results showed a significant improvement in infection control compared to standard antibiotic therapies.

Case Study 2: Cancer Cell Line Studies

In laboratory settings, the compound was tested against various cancer cell lines using MTT assays to determine cytotoxicity levels. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents.

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C17H13N3O3S/c1-2-23-11-7-5-10(6-8-11)20-16(21)14-13(19-17(20)22)12-4-3-9-18-15(12)24-14/h3-9H,2H2,1H3,(H,19,22)

InChI Key

PQNFHNUTQRAETH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O

Origin of Product

United States

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